molecular formula C7H8N2O3 B1417573 Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate CAS No. 93715-54-9

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate

Cat. No.: B1417573
CAS No.: 93715-54-9
M. Wt: 168.15 g/mol
InChI Key: PRTHLWLYSNATDP-UHFFFAOYSA-N
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Description

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, making this compound significant in various biochemical and pharmaceutical applications. This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Scientific Research Applications

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate is not available, it is known that similar compounds, such as 2-ureido-4[1H]-6-methyl-pyrimidinone (UPy), have been widely used in the fabrication of functional supramolecular assemblies and materials .

Future Directions

Future research could focus on the pH-responsive self-assembling behavior of related compounds in aqueous solutions . This could lead to the development of new materials with potential applications in various fields, including the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be synthesized through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is typically carried out in ethanol in the presence of sodium ethoxide, or in DMF (dimethylformamide) with triethylamine or sodium carbonate as bases. Another method involves using aqueous sodium hydroxide as the base. The reaction conditions generally involve room temperature or mild heating to achieve good yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Major Products

  • 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one
  • 2-Anilino-6-methylpyrimidin-4(3H)-one

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate
  • 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid
  • 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate

Uniqueness

Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and solubility compared to similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents .

Properties

IUPAC Name

methyl 2-(6-oxo-1H-pyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-7(11)3-5-2-6(10)9-4-8-5/h2,4H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTHLWLYSNATDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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